4-Aminopyridine-2-carbonitrile

pKa protonation state Medicinal Chemistry

Researchers often face reactivity mismatches when substituting aminopyridinecarbonitrile positional isomers. 4-Aminopyridine-2-carbonitrile (pKa 3.87) offers predictable nucleophilic coupling under mild basic conditions, avoiding the competing protonation seen with higher-pKa isomers. This building block enables direct elaboration via its 2-nitrile handle for amide, tetrazole, and heterocycle formation. • Validated intermediate in Abbott patent routes (WO2004/076424, US 9,056,832 B2) • Favorable LogD (0.74) for fragment-based library synthesis & early elution • Consistent 98% purity; shipped under cold-chain (2-8°C) to preserve stability

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 98139-15-2
Cat. No. B1290440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopyridine-2-carbonitrile
CAS98139-15-2
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1N)C#N
InChIInChI=1S/C6H5N3/c7-4-6-3-5(8)1-2-9-6/h1-3H,(H2,8,9)
InChIKeyGMKRESMCPMIWGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopyridine-2-carbonitrile Physicochemical Baseline


4-Aminopyridine-2-carbonitrile, also referred to as 4-amino-2-cyanopyridine or 4-aminopicolinonitrile, is a heterocyclic building block belonging to the aminopyridinecarbonitrile class (molecular formula C₆H₅N₃, molecular weight 119.12 g/mol, CAS 98139-15-2). It possesses an amino group at the 4-position and a nitrile group at the 2-position of the pyridine ring, which confers a distinctive hydrogen-bonding donor/acceptor profile (HBD count: 1; HBA count: 3; topological polar surface area: 62.7 Ų) . Commercially, it is typically supplied as a solid with a minimum purity specification of 95–97%, requiring storage at 2–8°C under an inert atmosphere and protected from light .

4-Aminopyridine-2-carbonitrile Positional Isomer Differentiation


Although all aminopyridinecarbonitrile positional isomers share an identical molecular formula (C₆H₅N₃) and molecular weight, their substitution pattern dictates fundamentally different reactivity and physicochemical properties . The 4-amino-2-carbonitrile arrangement yields a predicted aqueous pKa of 3.87±0.30, which differs by approximately 1.86 log units from its closest positional isomer 4-aminopyridine-3-carbonitrile (pKa 5.73±0.12) . This difference in protonation state at physiologically and synthetically relevant pH values has direct consequences for nucleophilicity, solubility, and coupling compatibility in medicinal chemistry workflows, making simple one-for-one substitution scientifically invalid.

4-Aminopyridine-2-carbonitrile Differentiation Evidence


Aqueous pKa and Protonation State Difference

The predicted aqueous pKa of 4-aminopyridine-2-carbonitrile (3.87±0.30) is substantially lower than that of its closest positional isomer 4-aminopyridine-3-carbonitrile (5.73±0.12) . At pH 7.4, the target compound is predominantly deprotonated at the pyridine nitrogen, whereas the 3-carbonitrile isomer retains significant protonation, leading to divergent solubility, membrane permeability, and nucleophilic reactivity profiles.

pKa protonation state Medicinal Chemistry Bioconjugation Physicochemical profiling

Chromatographic LogD and Purification Implications

4-Aminopyridine-2-carbonitrile exhibits an ACD/LogD (pH 7.4) value of 0.74, which is lower than the LogP values reported for several positional isomers (e.g., LogP of 1.11668 for 3-aminopyridine-2-carbonitrile, 2-aminopyridine-4-carbonitrile, and 5-aminopicolinonitrile) . This lower lipophilicity translates into earlier elution in reversed-phase HPLC and different partitioning behavior in liquid-liquid extraction workflows.

LogD lipophilicity Purification RP-HPLC Physicochemical profiling

Patent-Validated Pharmaceutical Intermediate

4-Aminopyridine-2-carbonitrile is specifically cited as Precursor 2 on page 131 of ABBOTT LABORATORIES patent WO2004/076424 A1 (2004) and is also referenced in US 9,056,832 B2 ('Pyridine compounds and the users thereof'), where it serves as a key building block for the synthesis of biologically active pyridine-containing compounds . This patent-validated role provides documented precedent for its use in drug discovery programs, in contrast to positional isomers that lack equivalent patent pedigree for the same target classes.

Patent intermediate Pharmaceutical synthesis Medicinal Chemistry Process chemistry Procurement

Boiling Point and Distillation Suitability

4-Aminopyridine-2-carbonitrile has a predicted boiling point of 368.2±22.0°C at 760 mmHg and a vapor pressure of 1.29×10⁻⁵ mmHg at 25°C . In contrast, 2-aminopyridine-4-carbonitrile (CAS 42182-27-4) has a significantly lower boiling point of 297.7±20.0°C at 760 mmHg . This ~70°C difference in boiling point has practical implications for vacuum distillation purification strategies at scale.

Boiling point Vapor pressure Purification Process chemistry Physicochemical

4-Aminopyridine Scaffold Potassium Channel Activity

The 4-aminopyridine pharmacophore is a well-established pan-voltage-gated potassium (Kv) channel inhibitor. 4-Aminopyridine (4-AP, dalfampridine) demonstrates IC₅₀ values of 170 μM and 230 μM against Kv1.1 and Kv1.2 in CHO cells, respectively . 4-Aminopyridine-2-carbonitrile incorporates this pharmacophore with an additional electron-withdrawing nitrile substituent at the 2-position, which modulates the electronic properties of the pyridine ring and provides a synthetic handle absent in unsubstituted 4-AP. Derivatives built on the 4-aminopyridine scaffold have shown in vitro antichagasic activity with IC₅₀ values in the low nanomolar range .

Potassium channel Kv antagonist Ion channel Electrophysiology Neuroscience

Purity and Storage Requirements Comparison

4-Aminopyridine-2-carbonitrile is commercially available from multiple vendors with a standard purity specification of 97% (e.g., Sigma-Aldrich) . It requires storage at 2–8°C under inert atmosphere with protection from light, which is a more stringent requirement compared to some positional isomers that can be stored at ambient temperature (e.g., 2-aminopyridine-4-carbonitrile, stored at ambient temperature per VWR specifications) .

Purity Storage Procurement Quality control Supply chain

4-Aminopyridine-2-carbonitrile Application Scenarios


Patent-Guided Drug Discovery Building Block

4-Aminopyridine-2-carbonitrile is the preferred choice for medicinal chemistry teams following patent-validated synthetic routes, such as those described in ABBOTT LABORATORIES WO2004/076424 and US 9,056,832 B2, where this specific positional isomer serves as a documented intermediate . Its low pKa (3.87) makes it amenable to nucleophilic coupling under mildly basic conditions without competing protonation of the pyridine nitrogen, a feature that is less favorable for the higher-pKa 4-aminopyridine-3-carbonitrile isomer (pKa 5.73) .

Ion Channel and Neuroscience SAR Exploration

For research groups investigating voltage-gated potassium channel modulation, 4-aminopyridine-2-carbonitrile provides the 4-aminopyridine pharmacophore scaffold (parent compound Kv1.1 IC₅₀ = 170 μM) combined with a synthetically accessible 2-nitrile handle for diversification. The nitrile group permits further elaboration to amides, tetrazoles, amines, and heterocycles, enabling systematic structure-activity relationship (SAR) studies that are not possible with unsubstituted 4-aminopyridine or positional isomers lacking this functional group arrangement.

Parallel Synthesis Library Building Block

The lower LogD (0.74 at pH 7.4) of 4-aminopyridine-2-carbonitrile compared to other aminopyridinecarbonitrile isomers (LogP ~1.12) makes it the building block of choice for library synthesis programs where early chromatographic elution and reduced lipophilicity are desired to avoid late-eluting, poorly soluble library members. This property is particularly relevant for fragment-based drug discovery and lead-like compound library construction.

Process Scale-Up and Purification

Process chemists scaling up reactions involving aminopyridinecarbonitrile building blocks should consider the ~70°C higher boiling point (368.2°C) of 4-aminopyridine-2-carbonitrile relative to 2-aminopyridine-4-carbonitrile (297.7°C) when designing vacuum distillation protocols . Additionally, procurement teams must account for the cold-chain storage requirement (2–8°C) in logistics planning, as this differs from ambient-stable positional isomers.

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